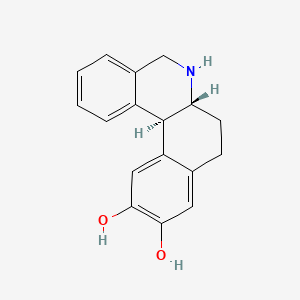
Dihydrexidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol is a member of phenanthridines.
Dihydrexidine has been used in trials studying the treatment of SPD, Cocaine-Related Disorders, and Schizotypal Personality Disorder.
DAR-0100A is under investigation in clinical trial NCT01466205 (Clinical Testing of a D1 Agonist for Cognitive Enhancement in Schizotypal Personality Disorder).
Applications De Recherche Scientifique
1. Cognitive Performance Enhancement
Dihydrexidine, a selective dopamine D1 receptor agonist, has shown potential in enhancing cognitive performance. In rat models, moderate doses of this compound increased extracellular concentrations of acetylcholine in the brain, particularly in the prefrontal cortex, and significantly improved scopolamine-induced cognitive deficits. This suggests its possible clinical value in the treatment of dementia (Steele et al., 1997).
2. Treatment in Schizophrenia
This compound (DAR-0100) has been tested for safety and tolerability in patients with schizophrenia, showing no serious adverse effects and suggesting its potential in cognitive function improvement. However, there was no significant clinical or neuropsychological improvement post-administration (George et al., 2007).
3. Behavioral Effects
In rat studies, this compound showed significant effects on behaviors like grooming, sniffing, and locomotion. This data indicates the drug's utility in characterizing both the behavioral actions of D1 receptors and the nature of D1/D2 interactions in the mammalian brain (Darney et al., 1991).
4. Parkinson's Disease Research
This compound has demonstrated potential in Parkinson's disease research. It showed robust effects in non-human primate models of Parkinson's, particularly in reducing MPTP-induced parkinsonism and improving cognitive and motor deficits. This positions this compound as a significant therapeutic agent in Parkinson's disease treatment research (Taylor et al., 1991; Schneider et al., 1994).
5. Acetylcholine Release and Cognitive Improvement
Further studies highlight this compound's effect on acetylcholine release in the brain, correlating with cognitive performance improvement in animal models. These findings support the hypothesis that D1 agonists like this compound can improve cognitive performance due to their effects on acetylcholine release in key brain regions (Steele et al., 1996).
6. Inhibition of Catecholamine Release
This compound significantly inhibits catecholamine secretion from the rat adrenal medulla, suggesting a potential role in modulating adrenal function. This effect is mediated through dopaminergic receptor activation on adrenomedullary chromaffin cells (Lee et al., 2009).
7. Increase in Prefrontal Perfusion in Schizophrenia
In patients with schizophrenia, a single dose of this compound increased prefrontal and non-prefrontal perfusion, indicating its potential impact on prefrontal dopaminergic function. This finding is consistent with hypotheses formulated from non-human primate studies (Mu et al., 2007).
8. Novel Therapeutic Potential
Research also emphasizes this compound's novel therapeutic potential, particularly as a potent and selective dopamine D1 receptor agonist. Its ability to stimulate cyclic AMP synthesis effectively than dopamine indicates its high therapeutic value (Brewster et al., 1990; Salmi et al., 2006).
Propriétés
Numéro CAS |
174691-84-0 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol |
InChI |
InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m1/s1 |
Clé InChI |
BGOQGUHWXBGXJW-RHSMWYFYSA-N |
SMILES isomérique |
C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O |
SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O |
SMILES canonique |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O |
Synonymes |
10,11-dihydroxyhexahydrobenzo(a)phenanthridine DAR 0100A DAR-0100A DAR0100A dihydrexidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


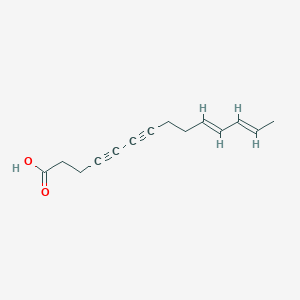

![(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1237045.png)
![(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One](/img/structure/B1237046.png)

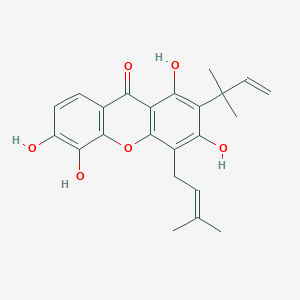
![(18E,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1237051.png)

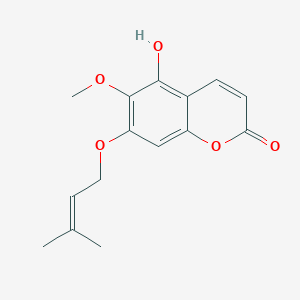
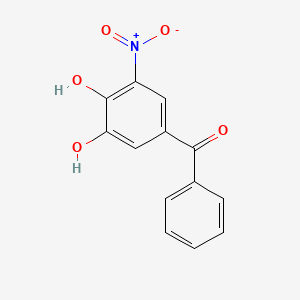
![3-[[1-(Carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237058.png)

![4-Carbamoyl-1-[(S)-4-amino-4-carboxybutyl]pyridazin-1-ium](/img/structure/B1237063.png)

